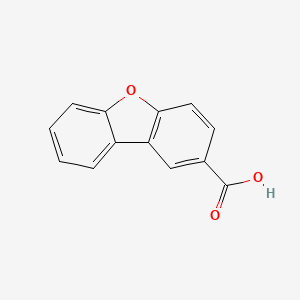

2-Dibenzofurancarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPZVGCVIWBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329104 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-48-1 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-dibenzofurancarboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Dibenzofurancarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both a conceptual understanding and practical, field-proven methodologies. We will explore core strategies for constructing the dibenzofuran nucleus, including modern palladium-catalyzed C-H activation and classical Ullmann-type couplings. Subsequently, we delve into regioselective methods for introducing the C2-carboxylic acid moiety, with a focus on organometallic intermediates. Each section is grounded in mechanistic principles, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. Detailed protocols, comparative analyses, and visual diagrams are provided to serve as a robust resource for laboratory application.

Introduction: The Significance of the this compound Scaffold

The dibenzofuran framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for developing agents targeting a range of biological targets, including kinases and microbial enzymes. The introduction of a carboxylic acid group at the 2-position provides a crucial synthetic handle. This functional group is readily converted into a wide array of derivatives, such as amides, esters, and ketones, making this compound a versatile building block for constructing libraries of complex molecules for screening and drug discovery campaigns.

Synthesizing this target molecule, however, presents distinct challenges. The primary hurdles involve the efficient construction of the tricyclic dibenzofuran core and the subsequent regioselective functionalization at the C2 position over other potential sites (C3, C4, etc.). This guide will systematically address these challenges by dissecting the most effective synthetic strategies available.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential precursor molecules and conceptualize the primary synthetic strategies. For this compound, two major disconnection paradigms emerge, focusing on either the formation of the central furan ring or the late-stage introduction of the carboxyl group.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Formation of the Grignard Reagent The reaction of 2-bromodibenzofuran with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), generates the corresponding Grignard reagent, 2-dibenzofuranylmagnesium bromide. [1][2]

-

Expertise & Experience: The absolute requirement for anhydrous conditions cannot be overstated. Grignard reagents are exceptionally strong bases and will be rapidly protonated and destroyed by even trace amounts of water, alcohols, or other protic species. [3][4]Glassware must be oven- or flame-dried, and anhydrous solvents are mandatory. A small crystal of iodine is often added to activate the surface of the magnesium turnings.

Step 2: Carboxylation The newly formed Grignard reagent is a potent carbon nucleophile. It readily attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. [5]

-

Expertise & Experience: Carbon dioxide is typically introduced in its solid form (dry ice) or by bubbling CO₂ gas through the solution. Using a large excess of crushed dry ice helps to maintain a low temperature and minimize side reactions, such as the Grignard reagent reacting with the newly formed ketone product (if the carboxylate were to react further).

Step 3: Acidic Workup The final step is the protonation of the carboxylate salt by adding a dilute aqueous acid (e.g., HCl or H₂SO₄), which yields the final this compound product. [2]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound from 2-bromodibenzofuran via a Grignard reaction.

Materials and Reagents:

-

2-Bromodibenzofuran

-

Magnesium turnings

-

Iodine (one small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Preparation of Grignard Reagent:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine.

-

Add 20 mL of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromodibenzofuran (1.0 eq) in 50 mL of anhydrous THF.

-

Add approximately 5 mL of the 2-bromodibenzofuran solution to the magnesium suspension. The solution should become warm and cloudy, indicating the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining 2-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.

-

-

Carboxylation and Work-up:

-

In a separate beaker, crush a significant excess of dry ice.

-

Carefully and slowly pour the Grignard solution over the crushed dry ice with vigorous stirring. A thick white precipitate will form.

-

Allow the mixture to warm to room temperature, at which point the excess CO₂ will have sublimed.

-

Slowly add 50 mL of 2 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a white crystalline solid.

-

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route depends on various factors, including the availability of starting materials, desired scale, and functional group tolerance. The following table provides a comparative summary of the discussed approaches.

| Strategy | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Pd-catalyzed C-H Activation | Diaryl Ether | Pd(OAc)₂, Oxidant (Air, BQ) | High atom economy, convergent. [6][7] | Can require expensive catalysts, potential for regioselectivity issues with complex substrates. | 60-90% |

| Ullmann Condensation | 2-Arylphenol | CuI, Ligand, Base (K₂CO₃) | Utilizes readily available starting materials, well-established. [8] | Harsh reaction conditions (high temp), often requires stoichiometric copper, limited functional group tolerance. [9] | 40-75% |

| Grignard Carboxylation | 2-Halodibenzofuran | Mg, CO₂, Acid | High-yielding, reliable, excellent regioselectivity, scalable. [1][5] | Requires strictly anhydrous conditions, sensitive to protic functional groups. | 75-95% |

| Directed Lithiation & Carboxylation | Dibenzofuran | n-BuLi/s-BuLi, CO₂, Acid | Direct functionalization of the core. [10] | Can be difficult to control regioselectivity, requires cryogenic temperatures. | 50-80% |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several viable pathways. For laboratory-scale synthesis requiring high purity and yield, the Grignard carboxylation of 2-bromodibenzofuran remains the most robust and reliable method. Its operational simplicity and high efficiency make it the preferred choice for many applications.

For larger-scale industrial applications or for building libraries with diverse substitution patterns on the aromatic rings, modern C-H activation strategies are becoming increasingly attractive. [11]These methods offer a more convergent approach, potentially reducing the number of synthetic steps. Future research will likely focus on developing more active and cost-effective catalysts for direct C-H carboxylation, which would represent the most atom-economical route to this valuable synthetic intermediate.

References

- Morgan, D., Yarwood, S. J., & Barker, G. (n.d.). Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes.

- PubMed. (n.d.). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization.

- National Institutes of Health. (n.d.).

- Journal of the American Chemical Society. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones.

- PubMed. (n.d.). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers.

- ResearchGate. (n.d.). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review.

- MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.

- ResearchGate. (n.d.). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans.

- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry.

- National Institutes of Health. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PubMed Central.

- Wikipedia. (n.d.). Ullmann condensation.

- National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed Central.

- ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.

- National Institutes of Health. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.

- National Institutes of Health. (n.d.). Dibenzofuran. PubChem.

- University Website. (n.d.). Grignard Reaction. University of Missouri–St. Louis.

- Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository.

- ScienceDirect. (n.d.). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Elsevier.

- Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar.

- ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction.

- ACS Publications. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega.

- National Institutes of Health. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central.

- National Institutes of Health. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Thieme.

- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.

- Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Thieme.

- Organic Chemistry Portal. (n.d.). Heck Reaction. Thieme.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Thieme.

- University Website. (n.d.). 1. Grignard Reaction.

- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

- PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents.

- Leah4Sci. (2020).

- PubMed. (n.d.). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Semantic Scholar. (n.d.). Aromatic lithiation directed by the carboxylic acid groups. Synthesis of 9-substituted dibenzodioxin-1-carboxylic acids and 6-substituted phenoxathiin-4-carboxylic acids. Semantic Scholar.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. leah4sci.com [leah4sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dibenzofuran synthesis [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic lithiation directed by the carboxylic acid groups. Synthesis of 9-substituted dibenzodioxin-1-carboxylic acids and 6-substituted phenoxathiin-4-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

physicochemical properties of 2-dibenzofurancarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Dibenzofurancarboxylic Acid

Introduction

This compound (CAS No. 22439-48-1) is a heterocyclic aromatic compound built upon a robust dibenzofuran core.[] This structure, consisting of a central furan ring fused to two flanking benzene rings, is a privileged scaffold in medicinal chemistry and materials science. The addition of a carboxylic acid moiety at the 2-position introduces a critical functional handle for synthetic elaboration and modulates the molecule's physicochemical properties, influencing its solubility, acidity, and potential for intermolecular interactions.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized analysis of the core , explains the causality behind experimental methodologies for its characterization, and offers field-proven insights into its handling and stability. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide establishes a robust profile through expert analysis of its structural components and data from closely related analogues.

Section 1: Core Physicochemical Properties

A molecule's behavior in both chemical and biological systems is fundamentally dictated by its physical and chemical properties. The following section details the key descriptors for this compound, providing a foundation for its application in research and development.

Chemical Identity and Molecular Structure

-

IUPAC Name: dibenzofuran-2-carboxylic acid[]

-

CAS Number: 22439-48-1[]

-

Molecular Formula: C₁₃H₈O₃[]

-

Molecular Weight: 212.20 g/mol []

-

Canonical SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)O[]

The planar, rigid structure of the dibenzofuran backbone combined with the polar, acidic carboxylic acid group results in an amphiphilic character that governs its interactions and bulk properties.

Data Summary: Known and Predicted Properties

The quantitative properties of this compound are summarized below. Where direct experimental data is unavailable, values from closely related structural analogues are provided for authoritative estimation.

| Property | Value / Expected Behavior | Basis & Rationale |

| Molecular Weight | 212.20 g/mol | Calculated from molecular formula C₁₃H₈O₃.[] |

| Melting Point (°C) | > 200 °C (Predicted) | The melting point of the smaller analogue, benzofuran-2-carboxylic acid, is 193-196 °C.[2][3][4] The addition of a second benzene ring increases molecular weight and crystal lattice energy, leading to an expected elevation in the melting point. |

| Aqueous Solubility | Poorly soluble | The large, hydrophobic dibenzofuran core dominates, limiting interaction with water despite the polar carboxylic acid group. |

| Organic Solvent Solubility | Soluble in DMSO, DMF, Acetone, and Alcohols | Based on data for benzofuran-2-carboxylic acid[5][6] and 2,5-furandicarboxylic acid,[7] polar organic solvents are effective. The carboxylic acid group facilitates dissolution in polar solvents, while the aromatic system aids solubility in others like dichloromethane and ethyl acetate. |

| Acidity (pKa) | ~3.1 (Predicted) | The predicted pKa for benzofuran-2-carboxylic acid is approximately 3.12.[4][6] The electronic environment of the carboxylic acid is highly similar, suggesting a comparable pKa value, characteristic of an aromatic carboxylic acid. |

| LogP | ~2.4 (Predicted) | The LogP for benzofuran-2-carboxylic acid is 2.41.[4] This indicates a moderate lipophilicity, which is a critical parameter for predicting membrane permeability and pharmacokinetic behavior. |

Section 2: Spectroscopic and Analytical Characterization

Purity and identity are confirmed through a combination of spectroscopic and chromatographic techniques. Understanding the expected analytical signature is crucial for any researcher working with this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The dibenzofuran core is a strong chromophore. Based on spectral data for related compounds like dibenzofuran-2-yl ethanoate, one can anticipate strong absorbance in the UV region.[8]

-

Expected λmax: Multiple absorption bands are expected between 250-350 nm, characteristic of the π→π* transitions within the extended aromatic system.

-

Mechanistic Insight (pH Dependence): The UV-Vis spectrum of an ionizable compound like this compound is pH-dependent. In a basic medium (pH > pKa), the carboxylic acid is deprotonated to the carboxylate anion. This change in the electronic structure of the substituent often leads to a bathochromic shift (shift to a longer wavelength) of the absorption maxima. This phenomenon can be leveraged to confirm the pKa of the compound spectrophotometrically.[9]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method is most appropriate.

-

Expertise-Driven Method Selection: Reverse-phase HPLC is chosen because the molecule possesses significant nonpolar character, allowing for strong retention on a C18 stationary phase.

-

Typical Conditions:

-

Column: C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[10]

-

Mobile Phase: A gradient elution using 0.1% formic or trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[10] The acidic modifier is critical; it suppresses the ionization of the carboxylic acid, leading to a single, well-defined chromatographic peak and improved peak shape.

-

Detection: UV detection at a wavelength corresponding to one of its absorption maxima, typically around 280 nm, provides high sensitivity.[10]

-

Alternative Detection: For higher sensitivity and specificity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[10]

-

Section 3: Experimental Protocols for Property Determination

The following protocols are presented as self-validating systems, providing researchers with robust, step-by-step methodologies to determine key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., glass vial). Causality: Using an excess of solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality: This step is critical to prevent solid particulates from artificially inflating the measured concentration of the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze its concentration using a validated reverse-phase HPLC-UV method as described in Section 2.2.

-

Calculation: Determine the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Experimental Workflow: Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration provides a direct and highly accurate measurement of a compound's pKa by monitoring pH changes during neutralization.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system. Causality: Due to poor aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) is often required. The results will yield an apparent pKa (pKaapp) specific to that solvent system.

-

System Calibration: Calibrate a pH meter using at least two standard pH buffers that bracket the expected pKa.

-

Titration: Place the sample solution in a jacketed beaker at a constant temperature. Submerge the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This point can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Experimental Workflow: pKa Determination

Caption: Workflow for Potentiometric Titration for pKa.

Section 4: Stability and Handling

Proper storage and handling are paramount to ensure the integrity of the compound throughout its experimental lifecycle.

Chemical Stability

-

Light Sensitivity: Polycyclic aromatic systems like dibenzofuran are often susceptible to photodegradation.[11] It is strongly recommended to protect the compound from light.

-

Thermal Stability: While specific data is lacking, the high melting point suggests good thermal stability under typical laboratory conditions. Avoid prolonged exposure to high temperatures.[12]

-

pH Stability: While stable around neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

-

Storage Recommendations: For long-term integrity, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[12] Solutions should be freshly prepared or stored frozen in tightly sealed containers, protected from light.[12]

Safety and Handling

No specific safety data sheet (SDS) for this compound was found in the search results. However, based on data for analogous acidic, aromatic compounds like 2-furancarboxylic acid and benzofuran-2-carboxylic acid, the following precautions are advised:

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract.[13][14]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13][14]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Disclaimer: This safety information is based on analogous structures. The user must consult a specific, verified Safety Data Sheet (SDS) for this compound from their supplier before handling.

Conclusion

This compound is a moderately lipophilic, acidic compound with poor aqueous solubility but good solubility in common polar organic solvents. Its robust aromatic structure provides thermal stability but also makes it a strong UV chromophore that may be sensitive to light. The protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize, characterize, and handle this valuable chemical building block in their scientific endeavors.

References

-

Dibenzofuran | C12H8O | CID 568 - PubChem. National Institutes of Health. [Link]

-

Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. National Institutes of Health. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]

-

Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

-

UV-Vis spectrum of dibenzofuran-2-yl ethanoate (2) in ethyl acetate... ResearchGate. [Link]

-

Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

-

2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555 - PubChem. National Institutes of Health. [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

-

UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC Technologies. [Link]

-

Benzofuran-2-carboxylic acid(496-41-3) MSDS, Density, Melting Point, Boiling Point. Chemsrc. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Benzofuran-2-carboxylic acid | CAS#:496-41-3. BioCrick. [Link]

-

2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem. National Institutes of Health. [Link]

-

A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink. [Link]

-

Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Table of Acids with Ka and pKa Values. CLAS. [Link]

-

pKa Data Compiled by R. Williams. [Link]

-

An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. PubMed. [Link]

-

2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC. ZORA. [Link]

-

Degradation studies on benzoxazinoids. PubMed. [Link]

Sources

- 2. ベンゾフラン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzofuran-2-carboxylic acid | CAS#:496-41-3 | Chemsrc [chemsrc.com]

- 4. 496-41-3 CAS MSDS (Benzofuran-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 7. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Dibenzofurancarboxylic Acid

This guide provides a comprehensive technical overview of 2-dibenzofurancarboxylic acid (CAS No. 22439-48-1), a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, analytical characterization, and the burgeoning therapeutic applications of this molecule and its derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a robust heterocyclic aromatic compound, comprising two benzene rings fused to a central furan ring.[1] This structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. The dibenzofuran core is found in a variety of natural products and has been identified as a precursor for pharmacologically active molecules.[1] Specifically, this compound serves as a critical building block for synthesizing more complex derivatives with potential therapeutic value. Derivatives of the broader benzofuran and dibenzofuran families have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, underscoring the importance of understanding and manipulating this core structure.[1][2][3][4][5]

The addition of a carboxylic acid group at the 2-position provides a versatile chemical handle for further synthetic modifications, such as amidation or esterification, allowing for the exploration of a vast chemical space in the pursuit of novel drug candidates.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application. This section outlines the key physical and spectroscopic data for this compound.

Core Properties

Quantitative data for the parent compound, dibenzofuran, and the related benzofuran-2-carboxylic acid are presented below to provide context.

| Property | Value (Predicted or Experimental) | Source |

| CAS Number | 22439-48-1 | - |

| Molecular Formula | C₁₃H₈O₃ | - |

| Molecular Weight | 212.20 g/mol | - |

| IUPAC Name | Dibenzofuran-2-carboxylic acid | - |

| Parent Compound (Dibenzofuran) | C₁₂H₈O, MW: 168.19 g/mol | [7] |

| Related Compound (Benzofuran-2-carboxylic acid) | C₉H₆O₃, MW: 162.14 g/mol | [8][9] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the dibenzofuran core will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O. For the parent dibenzofuran, aromatic protons are observed between δ 7.3 and 8.0 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear further downfield, typically between δ 165-185 ppm.[12]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[12]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[13]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid will be present, typically around 1680-1710 cm⁻¹.[13]

-

C-O Stretch: A band for the C-O stretching vibration of the carboxylic acid and the furan ether linkage will appear in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent [M-H]⁻ ion. In positive ion mode, the [M+H]⁺ ion would be observed. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Fragmentation patterns for related benzofuran structures often involve losses of CO and CO₂ from the parent ion.[14][15]

Synthesis and Purification

The synthesis of dibenzofuran derivatives can be approached through various strategies. Palladium-catalyzed cross-coupling reactions are particularly powerful for constructing the core structure.[16] A plausible and efficient laboratory-scale synthesis for this compound is detailed below, adapted from established methodologies for creating dibenzofurans and introducing carboxyl groups.

Synthetic Workflow Overview

The proposed synthesis involves an initial palladium-catalyzed intramolecular cyclization to form the dibenzofuran core, followed by carboxylation. This multi-step process is designed for efficiency and control over the final product's regiochemistry.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Palladium-Catalyzed Cyclization Route

This protocol is a representative method based on modern organometallic chemistry.[16]

Step 1: Synthesis of Dibenzofuran from an o-Iododiaryl Ether

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the appropriate o-iododiaryl ether (1.0 eq).

-

Catalyst and Solvent: Add a palladium catalyst, such as Pd(OAc)₂ (3 mol%) or a reusable Pd/C catalyst.[16] The solvent of choice is typically a high-boiling point, polar aprotic solvent like DMF or a more reproducible solvent like pivalic acid under an air atmosphere.[16]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude dibenzofuran intermediate via column chromatography on silica gel.

Step 2: Carboxylation of Dibenzofuran

Direct carboxylation of aromatic C-H bonds is a challenging but increasingly feasible green chemistry approach.[17] A more traditional and reliable method involves a two-step sequence via lithiation.

-

Directed Lithiation: Dissolve the purified dibenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C. Add a strong base, typically n-butyllithium (1.1 eq), dropwise. The lithium is directed to the 2-position. Stir for 1-2 hours at this temperature.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature. The lithiated intermediate will react with CO₂ to form the lithium carboxylate salt.

-

Acidification and Work-up: Quench the reaction by carefully adding 1 M HCl (aq) until the solution is acidic (pH ~1-2). This protonates the carboxylate salt, precipitating the carboxylic acid.

-

Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

-

Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Protocol Validation and Causality

-

Choice of Catalyst: Palladium catalysts are chosen for their high efficiency in forming C-C and C-O bonds via oxidative addition and reductive elimination cycles, which is the core mechanism of the intramolecular cyclization.[16]

-

Inert Atmosphere: The use of an inert atmosphere during lithiation is critical because organolithium reagents are extremely reactive with atmospheric oxygen and moisture, which would quench the reaction.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium reagent, preventing side reactions and decomposition.

-

Acidic Work-up: Acidification is a necessary final step to convert the non-isolable lithium carboxylate salt into the stable, neutral carboxylic acid product.

Analytical Quality Control

Ensuring the purity and identity of the synthesized this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Reverse-Phase HPLC (RP-HPLC) Method

A robust RP-HPLC method can be developed for the simultaneous determination of the final product and related process impurities.[18]

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar aromatic compounds.[19] |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile | Formic acid is MS-compatible and ensures the carboxylic acid is protonated for good peak shape.[19] |

| Gradient | Start with a higher percentage of A, gradually increasing B | A gradient elution is necessary to elute both polar impurities and the less polar product with good resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm or 280 nm | The aromatic dibenzofuran core provides strong chromophores for sensitive UV detection. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

Method Validation Workflow

A validated analytical method ensures trustworthy and reproducible results.

Caption: Workflow for HPLC method validation according to ICH guidelines.

Applications in Drug Discovery and Development

The dibenzofuran scaffold is a cornerstone in the development of new therapeutic agents. Its rigid, planar structure and electronic properties make it an ideal framework for interacting with biological targets.

Anticancer Activity

Derivatives of benzofuran and dibenzofuran have shown significant cytotoxic activities against various human cancer cell lines.[2][3][20] One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][20] NF-κB is a protein complex that controls transcription of DNA and is critically involved in cancer cell proliferation and survival. By inhibiting NF-κB, dibenzofuran derivatives can induce apoptosis in cancer cells. This compound provides a starting point for creating amides and esters that can be optimized for potent and selective NF-κB inhibition.[4][20]

Neurodegenerative Diseases

The benzofuran framework is also being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[5] Compounds based on this scaffold have been designed as inhibitors of key enzymes such as acetylcholinesterase and β-secretase, and as agents that can prevent the aggregation of amyloid-β peptides and tau proteins, which are pathological hallmarks of Alzheimer's.[5] The carboxylic acid moiety of this compound can be used to attach other pharmacophores, creating multi-target-directed ligands that address the complex pathology of such diseases.

Logical Pathway for Drug Development

The journey from a core scaffold like this compound to a clinical candidate follows a structured path.

Caption: Logical pathway from a core scaffold to a clinical drug candidate.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich field of medicinal chemistry. Its robust and tunable structure, combined with the versatile reactivity of the carboxylic acid group, makes it an invaluable tool for researchers. The synthesis and analytical methodologies outlined in this guide provide a solid foundation for producing and characterizing this compound with high purity. As our understanding of diseases like cancer and Alzheimer's deepens, the strategic application of privileged scaffolds such as dibenzofuran will continue to be a critical component in the development of the next generation of targeted therapeutics.

References

- SIELC Technologies. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column.

- Choi, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.

- ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF.

- BLD Pharm. CAS 22439-48-1 this compound.

- ChemicalBook. This compound(22439-48-1) 1H NMR spectrum.

- John Wiley & Sons, Inc. 2-Hydroxy-3-dibenzofurancarboxylic acid - Optional[13C NMR] - Chemical Shifts.

- Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- PubChem. Benzofuran-2-carboxylic acid.

- Organic Chemistry Portal. Benzofuran synthesis.

- Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.

- BLD Pharm. 22439-48-1|this compound.

- Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.

- NIST. Benzofuran-2-carboxylic acid. NIST WebBook.

- Organic Chemistry Portal. Synthesis of Dibenzofurans.

- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed.

- National Institutes of Health. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.

- ChemicalBook. Dibenzofuran(132-64-9) 1H NMR spectrum.

- Kumar, A., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. Wiley Online Library.

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

- Patel, K. M., et al. (2016). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. International Journal of Pharmaceutical Sciences and Research.

- RSC Publishing. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid.

- PubChem. Dibenzofuran.

- ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 10. This compound(22439-48-1) 1H NMR spectrum [chemicalbook.com]

- 11. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dibenzofuran synthesis [organic-chemistry.org]

- 17. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. journalijcar.org [journalijcar.org]

- 19. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Dibenzofurancarboxylic Acid: Molecular Structure, Bonding, and Synthetic Insights for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzofurancarboxylic acid, a derivative of the heterocyclic compound dibenzofuran, represents a scaffold of significant interest in medicinal chemistry. The dibenzofuran nucleus, consisting of two benzene rings fused to a central furan ring, is a structural motif found in various biologically active natural products and synthetic compounds. The addition of a carboxylic acid group at the 2-position introduces a key functional handle for molecular modification and interaction with biological targets. Benzofuran and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive technical overview of the molecular structure, bonding, physicochemical properties, synthesis, and characterization of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Bonding

The foundational structure of this compound is the dibenzofuran ring system. This tricyclic structure is planar and aromatic, with the oxygen atom of the furan ring participating in the delocalized π-electron system.[1] The carboxylic acid substituent at the 2-position influences the electronic distribution and reactivity of the entire molecule.

Aromaticity and Electron Delocalization

The dibenzofuran core is an aromatic system with 14 π-electrons (following Hückel's rule for polycyclic systems). The lone pair of electrons on the oxygen atom participates in the resonance, contributing to the overall aromaticity and stability of the ring system. This electron delocalization is crucial for the molecule's chemical properties and its ability to engage in π-π stacking interactions with biological macromolecules.

Bond Lengths and Angles

The overall planarity of the dibenzofuran ring system is a key structural feature. The carboxylic acid group may be slightly twisted out of the plane of the ring system to minimize steric hindrance.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Haloform Reaction of 2-Acetyldibenzofuran

Disclaimer: This is a generalized protocol based on the haloform reaction and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

2-Acetyldibenzofuran

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or commercial bleach (NaOCl solution)

-

Hydrochloric acid (HCl)

-

Dioxane (solvent)

-

Water

-

Sodium bisulfite (for quenching excess halogen)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Haloform Reagent: In a flask cooled in an ice bath, slowly add bromine to a solution of sodium hydroxide in water. Alternatively, a commercial bleach solution can be used directly.

-

Reaction: Dissolve 2-acetyldibenzofuran in dioxane in a separate reaction flask. Slowly add the prepared haloform reagent to the solution of the ketone while stirring. The reaction is typically exothermic and should be maintained at a controlled temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess halogen by adding a solution of sodium bisulfite until the color of the halogen disappears.

-

Isolation of the Carboxylate Salt: The reaction mixture is typically partitioned between water and an organic solvent. The aqueous layer containing the sodium salt of the carboxylic acid is separated.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid until the this compound precipitates out of solution.

-

Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the dibenzofuran ring system. The protons in the vicinity of the carboxylic acid group will be deshielded and appear at a higher chemical shift. The carboxylic acid proton itself will appear as a broad singlet at a very high chemical shift (typically >10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be highly deshielded and appear at a chemical shift in the range of 165-185 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the carboxylic acid will also be present in the region of 2500-3300 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.20 g/mol ).

Applications in Drug Development

The benzofuran and dibenzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of these ring systems have been investigated for a range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. [2]These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases. The carboxylic acid functionality of this compound provides a crucial point for interaction with the active sites of these enzymes, often through the formation of hydrogen bonds or salt bridges.

Enzyme Inhibition

The carboxylic acid group is a common pharmacophore for interacting with the active sites of many enzymes. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of enzymes such as Pim-1 kinase, a target in oncology. [5]The planar aromatic structure of the dibenzofuran ring can engage in hydrophobic and π-stacking interactions within the enzyme's binding pocket, while the carboxylic acid group can form critical hydrogen bonds with key amino acid residues.

Caption: Schematic of this compound interacting with an enzyme active site.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its rigid, planar structure, combined with the versatile carboxylic acid functionality, makes it an attractive scaffold for the design of novel therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging, the available data on related compounds, coupled with computational predictions, provide a strong foundation for its further investigation. The synthetic route via the haloform reaction of 2-acetyldibenzofuran offers a practical approach for its preparation, enabling the exploration of its biological activities and the development of new derivatives with enhanced therapeutic properties. As research into the medicinal applications of dibenzofurans continues, this compound is poised to be a valuable building block in the development of next-generation therapies.

References

- Choi, Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2555-2560.

-

PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

- Choi, Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2555-2560.

-

ResearchGate. (2025). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. Retrieved from [Link]

- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.

-

Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.

-

Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2-Dibenzofurancarboxylic Acid: A Technical Guide for Researchers

Introduction

2-Dibenzofurancarboxylic acid, a key heterocyclic aromatic compound, and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The arrangement of the carboxylic acid group on the rigid, planar dibenzofuran scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. An unambiguous structural confirmation and a deep understanding of its electronic environment are paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As Senior Application Scientist, my aim is to not only present the data but to also provide insights into the experimental rationale and the interpretation of the spectral features, empowering researchers to confidently identify and characterize this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The dibenzofuran ring system is numbered as shown below, with the carboxylic acid group at the 2-position. This numbering convention is crucial for assigning NMR signals to specific protons and carbons.

Caption: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton of the carboxyl group is readily observed.[1] The spectrum is typically recorded on a 400 MHz or higher field spectrometer to achieve good signal dispersion. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.6 | d | ~1.8 |

| H-3 | ~8.1 | dd | ~8.5, 1.8 |

| H-4 | ~7.9 | d | ~8.5 |

| H-6 | ~8.2 | d | ~7.7 |

| H-7 | ~7.5 | t | ~7.5 |

| H-8 | ~7.7 | t | ~7.6 |

| H-9 | ~7.6 | d | ~8.2 |

| -COOH | ~13.0 | br s | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum (δ 7.0-9.0 ppm) is characteristic of aromatic protons. The proton H-1, being ortho to the electron-withdrawing carboxylic acid group and adjacent to the furan oxygen, is expected to be the most deshielded and appears at the lowest field. The protons on the same benzene ring as the carboxyl group (H-1, H-3, and H-4) exhibit characteristic coupling patterns. H-3 shows a doublet of doublets due to coupling with both H-1 (meta-coupling, small J value) and H-4 (ortho-coupling, larger J value). The protons on the other benzene ring (H-6, H-7, H-8, and H-9) also show distinct signals. The broad singlet observed at a very downfield position (~13.0 ppm) is a classic signature of a carboxylic acid proton, which is highly deshielded due to the anisotropic effect of the carbonyl group and hydrogen bonding.[2]

Caption: Major functional group absorptions in the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data Summary:

| m/z | Interpretation |

| 212 | Molecular Ion [M]⁺ |

| 195 | [M - OH]⁺ |

| 184 | [M - CO]⁺ |

| 167 | [M - COOH]⁺ |

| 139 | Dibenzofuran radical cation |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a prominent molecular ion peak at m/z 212, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of aromatic carboxylic acids. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a peak at m/z 195, and the loss of carbon monoxide (-CO) from the acylium ion to give a peak at m/z 184. The loss of the entire carboxyl group as a radical (-COOH) results in a peak at m/z 167, corresponding to the dibenzofuran radical cation. The fragmentation of the dibenzofuran ring itself will lead to smaller fragment ions.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This guide serves as a valuable resource for researchers, enabling them to confidently identify this compound and providing a framework for the spectroscopic analysis of related dibenzofuran derivatives. The presented protocols and interpretations are grounded in established spectroscopic principles and offer a self-validating system for the structural elucidation of this important molecule.

References

-

Angew. Chem. Int. Ed. 2018, 57, 7205. ([Link])

-

Sample preparation for FT-IR. ([Link])

-

Sample Preparation for FTIR Analysis. ([Link])

-

PubChem: Benzofuran-2-carboxylic acid. ([Link])

-

PubChem: Dibenzofuran. ([Link])

-

NIST WebBook: Benzofuran-2-carboxylic acid. ([Link])

-

ResearchGate: Synthesis and Characterization of Dibenzofuran Derivatives. ([Link])

-

ResearchGate: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ([Link])

-

ResearchGate: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ([Link])

-

ResearchGate: Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H). ([Link])

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ([Link])

-

SpectraBase: 2-Hydroxy-3-dibenzofurancarboxylic acid. ([Link])

-

PubChem: 2-Furancarboxylic acid. ([Link])

-

NIST WebBook: 2-Diphenyl-carbinol-benzofuran. ([Link])

-

Organic Chemistry Data: 13C NMR Chemical Shifts. ([Link])

-

Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). ([Link])

-

JoVE: NMR and Mass Spectroscopy of Carboxylic Acids. ([Link])

-

Introduction to the Spectral Data Base (SDBS). ([Link])

-

NC State University Libraries: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. ([Link])

-

A Research Article: Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ([Link])

-

NIST WebBook: 2-Furancarboxylic acid. ([Link])

-

Chemistry LibreTexts: 20.8: Spectroscopy of Carboxylic Acids and Nitriles. ([Link])

Sources

An In-depth Technical Guide to Dibenzofurancarboxylic Acids: Synthesis, Biological Potential, and Applications

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of heterocyclic chemistry, the dibenzofuran scaffold stands out as a privileged structure, underpinning the architecture of various natural products and synthetic molecules with significant biological activities. The fusion of two benzene rings to a central furan core imparts a rigid, planar geometry and unique electronic properties, making it an attractive platform for drug discovery and materials science. The introduction of a carboxylic acid functionality to this scaffold further enhances its potential, offering a handle for modulating physicochemical properties and enabling diverse derivatization strategies.

This technical guide provides a comprehensive overview of dibenzofurancarboxylic acids, a class of compounds that, despite their potential, remain relatively underexplored. We will delve into the synthetic intricacies of constructing this specific scaffold, explore its known and potential biological activities with a focus on antiviral applications, and touch upon its emerging role in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to expand their knowledge and explore the untapped opportunities presented by dibenzofurancarboxylic acids.

The Dibenzofuran Core: A Foundation of Rigidity and Aromaticity

The dibenzofuran skeleton is a tricyclic aromatic ether with the chemical formula C₁₂H₈O. Its planar structure and electron-rich nature make it an excellent starting point for the development of functional molecules. The numbering of the dibenzofuran ring system is crucial for unambiguous communication of substituent positions.

Dibenzofuran itself is a relatively non-toxic compound. However, the introduction of various functional groups can dramatically alter its biological profile. The addition of a carboxylic acid group is a common strategy in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic properties, and provide a reactive site for the synthesis of amides, esters, and other derivatives.

Synthetic Strategies for Dibenzofurancarboxylic Acids

The synthesis of dibenzofurancarboxylic acids can be approached in two primary ways: by constructing the dibenzofuran ring system with the carboxylic acid group (or a precursor) already in place, or by functionalizing a pre-existing dibenzofuran scaffold.

Construction of the Dibenzofuran Ring

Modern synthetic methods for constructing the dibenzofuran core often rely on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. A general and powerful approach involves the intramolecular C-H activation/C-O cyclization of phenols.

A general workflow for the synthesis of a dibenzofurancarboxylic acid is depicted below:

Figure 2: Antiviral screening cascade for dibenzofurancarboxylic acids.

Other Potential Biological Activities

Dibenzofuran derivatives have been reported to possess a wide range of biological activities, including anticancer and antibacterial properties. The introduction of a carboxylic acid moiety could potentially enhance these activities or introduce new ones. For instance, the carboxylic acid group could serve as a pharmacophore that interacts with specific enzyme active sites or as a means to improve the pharmacokinetic profile of the molecule.

Table 1: Reported Biological Activities of Dibenzofuran Derivatives

| Derivative Class | Biological Activity | Reference |

| Polychlorinated Dibenzofurans | Toxic, Dioxin-like | |

| Dicationic Dibenzofurans | Antimicrobial | |

| Substituted Dibenzofurans | Anticancer, Antibacterial | |

| 2-hydroxy-3-dibenzofurancarboxylic acid | Antiviral | Implied by chemical database listings |

| Benzofuran Derivatives | Antiviral (STING agonists) |

Applications in Materials Science

The rigid and planar structure of the dibenzofuran core, combined with its rich electronic properties, makes it a valuable building block for advanced materials, particularly in the field of organic electronics. Dibenzofuran derivatives have been utilized in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and fluorescence quantum yields of some dibenzofuran derivatives make them suitable for use as emitters or host materials in OLEDs.

-

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The extended π-conjugation of the dibenzofuran system can facilitate charge transport, a crucial property for these applications.

The presence of a carboxylic acid group on the dibenzofuran scaffold can be leveraged to tune the electronic properties of the material, improve processability, or provide a reactive handle for polymerization or surface functionalization.

Analytical Characterization

The structural elucidation and purity assessment of dibenzofurancarboxylic acids are typically achieved through a combination of spectroscopic and spectrometric techniques.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Aromatic protons in the range of 7-9 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |

| ¹³C NMR | Carbon skeleton determination | Aromatic carbons in the range of 110-160 ppm. A signal for the carboxylic carbon around 165-185 ppm. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional group identification | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. |

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and biological evaluation of dibenzofurancarboxylic acids.

Protocol for Palladium-Catalyzed Synthesis of a Dibenzofuran Core

This protocol is a general representation based on palladium-catalyzed C-H activation/C-O cyclization reactions.

Materials:

-

Substituted diaryl ether (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)

-

Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the substituted diaryl ether, palladium(II) acetate, and copper(II) acetate.

-

Add anhydrous DMSO via syringe.

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran.

Protocol for Cytopathic Effect (CPE) Reduction Antiviral Assay

This protocol is a general method for assessing the antiviral activity of a compound against a virus that causes a visible cytopathic effect in cell culture.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Test compound (dibenzofurancarboxylic acid derivative)

-

Positive control antiviral drug

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red or MTT)

Procedure:

-

Seed a 96-well plate with host cells at a density that will result in a confluent monolayer the following day.

-

On the day of the assay, prepare serial dilutions of the test compound and the positive control drug in cell culture medium.

-

Remove the growth medium from the cell monolayer and add the compound dilutions to the appropriate wells in triplicate. Include wells with medium only as cell controls and virus controls.

-

Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubate the plate at 37 °C in a humidified CO₂ incubator until the virus control wells show >80% CPE (typically 2-5 days).

-

Assess cell viability in all wells using a suitable reagent according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Conclusion and Future Outlook

Dibenzofurancarboxylic acids represent a promising, yet underexplored, class of compounds with potential applications in both medicine and materials science. The inherent properties of the dibenzofuran scaffold, combined with the versatility of the carboxylic acid functional group, provide a rich platform for the design and synthesis of novel molecules with tailored functions.

Future research in this area should focus on:

-

Expansion of the Chemical Space: The development of efficient and regioselective synthetic routes to a diverse library of dibenzofurancarboxylic acid derivatives is crucial.

-

Systematic Biological Screening: A comprehensive evaluation of these compounds against a broad range of biological targets, including viruses, bacteria, and cancer cell lines, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the rational design of more potent and selective analogues.

-